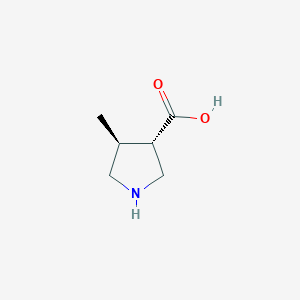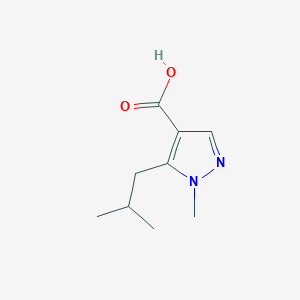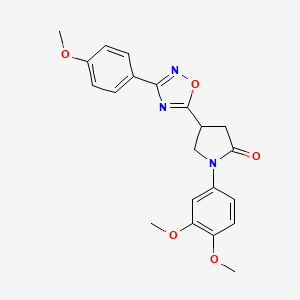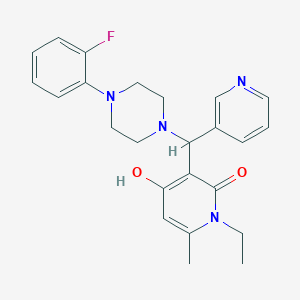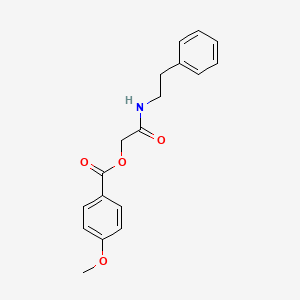![molecular formula C15H15F3N2O3S B2709458 Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate CAS No. 674807-21-7](/img/structure/B2709458.png)
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pyridine Derivatives
Studies have demonstrated the synthesis of pyridine and isoxazoline derivatives, highlighting methodologies that could be applicable to the synthesis of similarly complex molecules. These syntheses involve regioselective reactions and aim to develop compounds with potential applications in drug development (Maruno et al., 2022).
Trifluoromethyl-Containing Compounds
Research has explored the reaction of trifluoro-3-oxobutanoates with electron-rich amino heterocycles, proposing a procedure for the annulation of the trifluoromethylpyridine ring, which results in the synthesis of fused pyridines. This research could be related to the manipulation of trifluoromethyl groups in complex organic synthesis (Volochnyuk et al., 2003).
Biochemical Applications
- Biochemical Markers and Assays: One study has addressed the assay of urinary hydroxy pyridinium crosslinks of collagen, which serve as specific biochemical markers of bone resorption. Although not directly related to the synthesis of complex organic compounds, this study shows the biochemical relevance of pyridinium compounds in clinical studies (Colwell et al., 1993).
Catalysis and Organic Transformations
- Catalysis and Synthesis: Research has been conducted on the synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, showcasing the versatility of nickel(0) catalysis in organic synthesis. This could be indicative of the types of catalytic processes that might be involved in synthesizing and manipulating compounds similar to "Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate" (Miura et al., 2013).
特性
IUPAC Name |
propan-2-yl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S/c1-8(2)23-13(22)5-10(21)7-24-14-11(6-19)12(15(16,17)18)4-9(3)20-14/h4,8H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCVFTJBSBDDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC(C)C)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


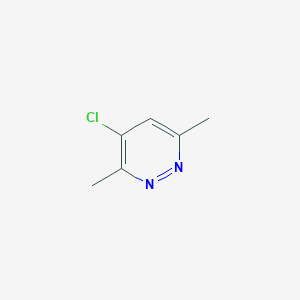
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)
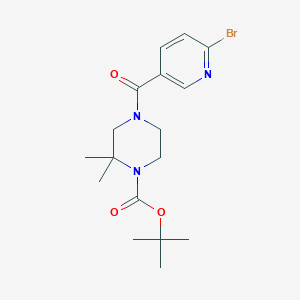
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2709386.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2709387.png)

